molecular formula C15H11ClO4 B6369749 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261983-42-9

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369749
CAS RN: 1261983-42-9
M. Wt: 290.70 g/mol
InChI Key: ZNJJOUSRQBOUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid (3C4MCPBA) is a synthetic aromatic acid compound with a molecular weight of 268.6 g/mol. It is a versatile compound with a wide range of applications in research and laboratory experiments. 3C4MCPBA is a useful reagent for organic synthesis, and has been used in the synthesis of various compounds, including drugs, polymers, and other organic materials. It is also used as a catalyst in the synthesis of polymers and other organic materials. Additionally, 3C4MCPBA has been used in scientific research applications, as it has a number of biochemical and physiological effects.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, polymers, and other organic materials. Additionally, 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used as a catalyst in the synthesis of polymers and other organic materials. It has also been used as a fluorescent probe in the detection of various compounds, including proteins and nucleic acids. Furthermore, 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used as a chelating agent in the analysis of metal ions, and as an inhibitor in the inhibition of enzymes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in chemical reactions. Additionally, 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as an inhibitor, preventing the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have an effect on the metabolism of certain proteins and enzymes, as well as on the production of certain hormones. Additionally, 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% may have an effect on the growth and development of cells, as well as on the functioning of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its versatility, as it can be used in a variety of applications, including synthesis, detection, and inhibition. Additionally, 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of using 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is that its mechanism of action is not well understood, and its effects on biochemical and physiological processes are not well known.

Future Directions

The future directions of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% research include further investigation into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research into the synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% and its use as a catalyst in the synthesis of polymers and other organic materials is needed. Furthermore, further research into the use of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% as a fluorescent probe in the detection of various compounds, including proteins and nucleic acids, is needed. Finally, further research into the use of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% as a chelating agent in the analysis of metal ions, and as an inhibitor in the inhibition of enzymes is needed.

Synthesis Methods

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-4-methoxybenzoic acid with an aqueous solution of sodium carbonate. The reaction is carried out at a temperature of approximately 60 °C and a pressure of 1-2 atm. The product is then purified by precipitation with ethanol. Other methods of synthesis include the reaction of 3-chloro-4-methoxybenzoic acid with an aqueous solution of sodium hydroxide, and the reaction of 3-chloro-4-methoxybenzoic acid with an aqueous solution of potassium hydroxide.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-10(8-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJOUSRQBOUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683399
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-42-9
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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